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molecular formula C9H4BrN3S B026229 5-Bromo-6-isothiocyanatoquinoxaline CAS No. 134892-46-9

5-Bromo-6-isothiocyanatoquinoxaline

Cat. No. B026229
M. Wt: 266.12 g/mol
InChI Key: CRNMXQMOFAYYEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08993571B2

Procedure details

The 5-bromo-6-isothiocyanato-quinoxaline (3.5 g.) is directly dissolved in benzene (400 ml) and added dropwise to a well-stirred solution of ethylene diamine (15 g.) in benzene (50 ml). During a period of about two hours, an oil separates as a lower layer. The upper benzene layer is poured off and the oil is washed with diethyl ether and then dissolved in methanol (500 ml). The methanolic solution is refluxed until hydrogen sulfide evolution ceases. The methanolic solution is concentrated in vacuo to a volume of approximately 100 ml upon which a yellow solid precipitates. The precipitate is collected by filtration and recrystallized from methanol to afford of (5-Bromo-quinoxalin-6-yl)-(4,5-dihydro-1H-imidazol-2-yl)-amine: m.p. 250-251 C.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]([N:12]=[C:13]=S)=[CH:10][CH:9]=[C:8]2[C:3]=1[N:4]=[CH:5][CH:6]=[N:7]2.[CH2:15]([NH2:18])[CH2:16][NH2:17]>C1C=CC=CC=1>[Br:1][C:2]1[C:11]([NH:12][C:13]2[NH:17][CH2:16][CH2:15][N:18]=2)=[CH:10][CH:9]=[C:8]2[C:3]=1[N:4]=[CH:5][CH:6]=[N:7]2

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
BrC1=C2N=CC=NC2=CC=C1N=C=S
Name
Quantity
400 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C2N=CC=NC2=CC=C1N=C=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the oil is washed with diethyl ether
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methanol (500 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The methanolic solution is refluxed until hydrogen sulfide evolution ceases
CONCENTRATION
Type
CONCENTRATION
Details
The methanolic solution is concentrated in vacuo to a volume of approximately 100 ml upon which a yellow solid
CUSTOM
Type
CUSTOM
Details
precipitates
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C2N=CC=NC2=CC=C1NC=1NCCN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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